- Preparation of N-biaryl- and N-[(aryl)pyrazolyl]-heterocyclylalkyl amide and urea derivatives as modulators of α7 nicotinic acetylcholine receptors, World Intellectual Property Organization, , ,
Cas no 96799-04-1 (3-(3-Methoxyphenyl)-1H-pyrazol-5-amine)

96799-04-1 structure
Nome do Produto:3-(3-Methoxyphenyl)-1H-pyrazol-5-amine
3-(3-Methoxyphenyl)-1H-pyrazol-5-amine Propriedades químicas e físicas
Nomes e Identificadores
-
- 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine
- 1H-Pyrazol-3-amine,5-(3-methoxyphenyl)-
- 5-(3-methoxyphenyl)-1H-Pyrazol-3-amine
- 5-(3-Methoxy-phenyl)-2H-pyrazol-3-ylamine
- 3-(3-methoxyphenyl)-1H-pyrazol-5-amine(SALTDATA: HCl)
- 5-(3-Methoxyphenyl)-1H-pyrazol-3-amine (ACI)
- 3-Amino-5-(3-methoxyphenyl)-1H-pyrazole
- 5-(3-Methoxyphenyl)-1H-pyrazol-3-ylamine
- SCHEMBL1855459
- MFCD11519239
- 1H-Pyrazol-3-amine, 5-(3-methoxyphenyl)-
- STK501295
- AKOS000264696
- MFCD00122783
- AKOS000182327
- 3-(3-methoxyphenyl)-1H-pyrazol-5-amine
- SY065979
- AB03501
- SCHEMBL17397952
- CHEMBL4454136
- DTXSID80395880
- KTRHWGYZQAKQQQ-UHFFFAOYSA-N
- 5-(3-Methoxy-phenyl)-2H-pyrazol-3-ylamine, AldrichCPR
- ALBB-007421
- DB-080433
- 96799-04-1
- BBL022244
- DS-1221
- EN300-1150397
- FS-2515
- 3-(3-Methoxyphenyl)-1H-pyrazol-5-amine
-
- MDL: MFCD11519239
- Inchi: 1S/C10H11N3O/c1-14-8-4-2-3-7(5-8)9-6-10(11)13-12-9/h2-6H,1H3,(H3,11,12,13)
- Chave InChI: KTRHWGYZQAKQQQ-UHFFFAOYSA-N
- SMILES: N1=C(N)C=C(C2C=C(OC)C=CC=2)N1
Propriedades Computadas
- Massa Exacta: 189.09000
- Massa monoisotópica: 189.09
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 3
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 14
- Contagem de Ligações Rotativas: 2
- Complexidade: 188
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 63.9A^2
- XLogP3: 1.5
Propriedades Experimentais
- Cor/Forma: No data available
- Densidade: 1.2±0.1 g/cm3
- Ponto de Fusão: No data available
- Ponto de ebulição: 456.7±35.0 °C at 760 mmHg
- Ponto de Flash: 230.0±25.9 °C
- Índice de Refracção: 1.63
- PSA: 63.93000
- LogP: 2.24870
3-(3-Methoxyphenyl)-1H-pyrazol-5-amine Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Declaração de Advertência:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Código da categoria de perigo: 22
- Instrução de Segurança: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Identificação dos materiais perigosos:
- Condição de armazenamento:Store at 4 ° C, better storage at -4 ° C
3-(3-Methoxyphenyl)-1H-pyrazol-5-amine Dados aduaneiros
- CÓDIGO SH:2933199090
- Dados aduaneiros:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(3-Methoxyphenyl)-1H-pyrazol-5-amine Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Fluorochem | 059851-1g |
5-(3-Methoxy-phenyl)-2H-pyrazol-3-ylamine |
96799-04-1 | 95% | 1g |
£52.00 | 2022-03-01 | |
eNovation Chemicals LLC | Y0984012-5g |
5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine |
96799-04-1 | 95% | 5g |
$500 | 2024-08-02 | |
TRC | M350200-50mg |
3-(3-Methoxyphenyl)-1H-pyrazol-5-amine |
96799-04-1 | 50mg |
$ 65.00 | 2022-06-03 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0173-1g |
5-(3-Methoxy-phenyl)-2H-pyrazol-3-ylamine |
96799-04-1 | 96% | 1g |
381.62CNY | 2021-05-08 | |
abcr | AB406607-5 g |
5-(3-Methoxyphenyl)-1H-pyrazol-3-amine; 95% |
96799-04-1 | 5g |
€212.00 | 2022-03-02 | ||
Chemenu | CM188761-1g |
5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine |
96799-04-1 | 95+% | 1g |
$243 | 2021-08-05 | |
Chemenu | CM188761-5g |
5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine |
96799-04-1 | 95+% | 5g |
$911 | 2021-08-05 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M843525-250mg |
5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine |
96799-04-1 | 98% | 250mg |
¥99.00 | 2022-09-01 | |
eNovation Chemicals LLC | Y1131208-5g |
5-(3-Methoxy-phenyl)-2H-pyrazol-3-ylamine |
96799-04-1 | 95% | 5g |
$180 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0173-5g |
5-(3-Methoxy-phenyl)-2H-pyrazol-3-ylamine |
96799-04-1 | 96% | 5g |
1102.46CNY | 2021-05-08 |
3-(3-Methoxyphenyl)-1H-pyrazol-5-amine Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 18 h, reflux
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Hydrochloric acid , Hydrazine hydrate (1:1) Solvents: Ethanol ; 4 h, 95 °C
Referência
- Preparation of pyrazolopyrimidines, pyrazolopyridines, and related compounds and compositions containing them for the treatment of cancer, World Intellectual Property Organization, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 18 h, reflux; reflux → rt
Referência
- Pyrazole derivatives as alpha7 nicotinic acetylcholine receptor inhibitors and their preparation, World Intellectual Property Organization, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 18 h, reflux
Referência
- Azoles as nicotinic acetylcholine receptor modulators and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Método de produção 5
Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ; 5 min, 150 °C
Referência
- Synthesis of pyrazolopyrimidinones using a "one-pot" approach under microwave irradiationBeilstein Journal of Organic Chemistry, 2018, 14, 1222-1228,
Método de produção 6
Condições de reacção
1.1 Solvents: 1-Butanol ; 1 - 3 h, 70 °C
1.2 Reagents: 1-Methylpiperazine ; 2 - 6 h, reflux; reflux → rt
1.2 Reagents: 1-Methylpiperazine ; 2 - 6 h, reflux; reflux → rt
Referência
- Minimizing side reactions in classical pyrazole synthesis from β-oxonitriles: the use of acetylhydrazineLetters in Organic Chemistry, 2008, 5(7), 594-598,
Método de produção 7
Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol , Water ; 3 - 8 h, 80 °C
Referência
- Preparation of polysubstituted heterocyclic derivatives as mRNA demethylase inhibitor for treatment of mRNA demethylase-related diseases, China, , ,
Método de produção 8
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Toluene , Hexane ; -78 °C; 20 min, -78 °C
1.2 Solvents: Toluene ; -78 °C → rt; 20 min, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 0 °C
1.4 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 18 h, reflux
1.2 Solvents: Toluene ; -78 °C → rt; 20 min, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 0 °C
1.4 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 18 h, reflux
Referência
- Discovery of a novel alpha-7 nicotinic acetylcholine receptor agonist series and characterization of the potent, selective, and orally efficacious agonist 5-(4-Acetyl[1,4]diazepan-1-yl)pentanoic acid [5-(4-Methoxyphenyl)-1H-pyrazol-3-yl] amide (SEN15924, WAY-361789)Journal of Medicinal Chemistry, 2012, 55(10), 4806-4823,
Método de produção 9
Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Ethylbenzene , Tetrahydrofuran , Heptane ; -78 °C; 1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C; 2 h, -78 °C → rt
1.3 Reagents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 5, rt
1.5 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; rt; 3 h, rt → 80 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C; 2 h, -78 °C → rt
1.3 Reagents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 5, rt
1.5 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; rt; 3 h, rt → 80 °C
Referência
- Novel potent neuropeptide Y Y5 receptor antagonists: Synthesis and structure-activity relationships of phenylpiperazine derivativesBioorganic & Medicinal Chemistry, 2006, 14(22), 7501-7511,
Método de produção 10
Condições de reacção
Referência
- Preparation of pyrazolopyrimidine compounds as GIP function inhibitor for the treatment of obesity, World Intellectual Property Organization, , ,
Método de produção 11
Condições de reacção
1.1 Reagents: Hydrazine Solvents: Ethanol ; reflux
Referência
- Design, synthesis, and evaluation of 2-aryl-7-(3',4'-dialkoxyphenyl)-pyrazolo[1,5-a]pyrimidines as novel PDE-4 inhibitorsBioorganic & Medicinal Chemistry Letters, 2010, 20(3), 922-926,
Método de produção 12
Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 6 h, reflux
1.2 Reagents: Acetone ; rt
1.2 Reagents: Acetone ; rt
Referência
- Development of Inhibitors against Mycobacterium abscessus tRNA (m1G37) Methyltransferase (TrmD) Using Fragment-Based ApproachesJournal of Medicinal Chemistry, 2019, 62(15), 7210-7232,
Método de produção 13
Condições de reacção
1.1 Reagents: Hydrazine Solvents: Ethanol ; rt → reflux; 1 d, reflux
Referência
- Preparation of 3-(heteroarylamino)methylene-1,3-dihydro-2H-indol-2-ones as tyrosine kinase inhibitors for regulating, modulating and/or inhibiting abnormal cell proliferation, World Intellectual Property Organization, , ,
Método de produção 14
Condições de reacção
Referência
- Pyrazole and other heterocyclics preparation for treating conditions associated with an Edg-4 receptor, United States, , ,
Método de produção 15
Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 6 h, reflux
1.2 Solvents: Acetone ; rt
1.2 Solvents: Acetone ; rt
Referência
- Development of inhibitors against Mycobacterium abscessus tRNA (m1G37) methyltransferase (TrmD) using fragment-based approachesChemRxiv, 2019, , 1-79,
3-(3-Methoxyphenyl)-1H-pyrazol-5-amine Raw materials
3-(3-Methoxyphenyl)-1H-pyrazol-5-amine Preparation Products
3-(3-Methoxyphenyl)-1H-pyrazol-5-amine Literatura Relacionada
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1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:96799-04-1)3-(3-Methoxyphenyl)-1H-pyrazol-5-amine

Pureza:99%
Quantidade:25g
Preço ($):526.0